N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6S/c1-16-4-5-17(2)18(14-16)32(28,29)25-7-3-11-31-19(25)15-23-21(27)20(26)22-6-8-24-9-12-30-13-10-24/h4-5,14,19H,3,6-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYJQMZECBXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations. For instance, the formation of the oxazinan ring may involve the reaction of an appropriate amine with an aldehyde or ketone under acidic or basic conditions. The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Sulfonamide Derivatives with Heterocyclic Moieties
- Example from : 2-[(4-Amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. Key Features: These compounds integrate sulfonamide, triazine, and imidazolidine groups. The sulfonamide and triazine moieties are linked via a methylthio bridge, differing from the target compound’s oxazinan-morpholine-ethanediamide architecture. Synthesis: Ethyl bromoacetate and triethylamine (TEA) are used for thioether formation, contrasting with the target compound’s likely amide coupling steps .
Morpholine- and Oxazine-Containing Compounds
- Example from : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key Features: Combines a pyrazolopyrimidine core with a chromen-4-one system, sulfonamide, and morpholine-like oxazin group. The morpholine/oxazine heterocycles are shared with the target compound, but the chromenone and fluorophenyl groups add complexity. Physicochemical Data: Melting point (175–178°C) and molecular weight (589.1 g/mol) provide benchmarks for comparison .
Diamide-Linked Morpholino-Triazine Derivatives
- Example from : N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide. Key Features: Features a diamide-like ureido linker and morpholino-triazine core. Synthesis: Utilizes HBTU and Hunig’s base for amide coupling, a method likely applicable to the target compound’s synthesis .
Comparative Data Table
Physicochemical and Pharmacokinetic Insights
- The morpholine group in the target compound and analogs enhances water solubility, critical for bioavailability. The sulfonyl group may improve target binding, as seen in sulfonamide-based kinase inhibitors .
Biological Activity
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an oxazinan ring, a sulfonyl group, and a morpholine moiety, which may facilitate diverse interactions with biological systems.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol. The key structural components are:
- Oxazinan Ring : Provides stability and reactivity.
- Sulfonyl Group : Enhances interactions with biological targets.
- Morpholine Moiety : May influence pharmacokinetics and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate enzyme activity or alter signal transduction pathways, potentially leading to therapeutic effects in various biological contexts.
Research indicates that this compound may act as an enzyme inhibitor or serve as a probe for biological pathways. The exact molecular targets and pathways involved remain an area of active investigation.
Biological Activity Data
A summary of the biological activity findings related to this compound includes:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic processes. |
| Antitumor Activity | May exhibit cytotoxic effects against various cancer cell lines (e.g., lung cancer). |
| Antimicrobial Activity | Preliminary data suggest effectiveness against certain pathogens. |
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that derivatives similar to this compound demonstrate significant antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds were tested using MTS cytotoxicity assays and BrdU proliferation assays, revealing IC50 values indicative of effective growth inhibition in 2D culture models but reduced effectiveness in 3D models .
- Mechanistic Insights : The mechanism by which related compounds exhibit antitumor effects often involves binding to DNA and inhibiting DNA-dependent enzymes. This mode of action has been confirmed through various biophysical studies .
- Antimicrobial Properties : Some studies have indicated that compounds with similar structural motifs possess antimicrobial properties, suggesting potential applications in treating infections caused by resistant pathogens .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazinan Ring : This may involve the reaction of an appropriate amine with an aldehyde or ketone under controlled conditions.
- Introduction of the Sulfonyl Group : Achieved through sulfonation reactions using sulfonyl chlorides or sulfonic acids.
- Purification Techniques : Advanced purification methods such as recrystallization and chromatography are employed to ensure high purity levels suitable for research applications .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM, pyridine, 0°C → RT, 2h | 68 | 92 | |
| Morpholine Alkylation | DMF, K₂CO₃, 65°C, 16h | 75 | 95 | |
| Final Coupling | THF, EDC/HOBt, RT, 24h | 60 | 90 |
Q. Table 2. Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 2,5-Dimethylbenzenesulfonyl | 7.45 (s, 1H), 2.55 (s, 6H) | 142.1 (C-SO₂) | 1345, 1160 (SO₂) |
| Morpholine | 3.70 (m, 4H), 2.50 (m, 4H) | 66.8 (N-CH₂) | 1110 (C-O-C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
